molecular formula C20H17ClN2OS B11000806 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No.: B11000806
M. Wt: 368.9 g/mol
InChI Key: TZOUNKHOUGHSNZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound may involve cyclization reactions to form the thiazole ring, followed by functional group modifications.
    • Industrial production methods could include large-scale synthesis using suitable reagents and conditions.
  • Chemical Reactions Analysis

      Reactions: It may undergo various transformations, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example

      Major Products: These reactions yield derivatives with altered functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Evaluate its use in materials science or as a starting material for drug development.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to related compounds.

      Similar Compounds: Explore other thiazole derivatives or indene-containing molecules.

    Remember that this compound’s biological effects are multifaceted, making it an intriguing subject for research and development.

    Properties

    Molecular Formula

    C20H17ClN2OS

    Molecular Weight

    368.9 g/mol

    IUPAC Name

    2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide

    InChI

    InChI=1S/C20H17ClN2OS/c21-16-7-5-13(6-8-16)20-23-18(12-25-20)11-19(24)22-17-9-14-3-1-2-4-15(14)10-17/h1-8,12,17H,9-11H2,(H,22,24)

    InChI Key

    TZOUNKHOUGHSNZ-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CC2=CC=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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